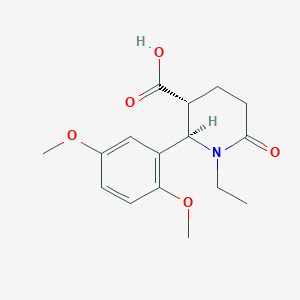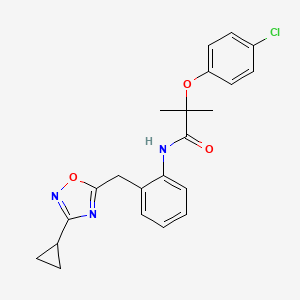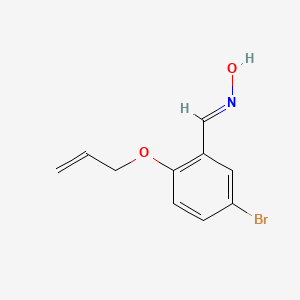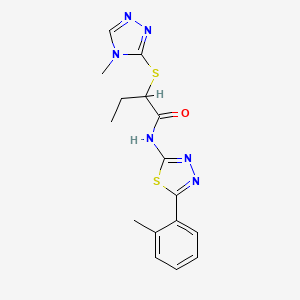
N-(2-(diethylamino)ethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(diethylamino)ethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H21F3N4O2S and its molecular weight is 402.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modification
Research has been dedicated to synthesizing and chemically modifying thiazole derivatives, aiming to explore their potential applications. Studies include the development of novel synthetic routes and the examination of structure-activity relationships. For instance, methods have been reported for the efficient synthesis of 2-aminothiazoles and 2-thiazolecarboxamides, focusing on modifications that enhance their biological activities such as anti-anoxic effects in mice, showcasing the compound's relevance in cerebral protection agents (Ohkubo et al., 1995). Another study highlighted the synthesis of 2,4,5-trisubstituted thiazoles via chemoselective thionation-cyclization of functionalized enamides, demonstrating the compound's versatility in chemical synthesis (Kumar et al., 2013).
Biological Activities and Potential Therapeutic Applications
Significant efforts have been made to evaluate the biological activities of thiazole derivatives, with studies investigating their antimicrobial, anticancer, and enzyme inhibitory effects. For example, compounds related to the target chemical structure have shown promise in antimicrobial and anticancer screenings, indicating potential therapeutic applications. A particular focus has been on exploring the anticancer activity of ethyl 2‐substituted‐aminothiazole‐4‐carboxylate analogs, with some derivatives demonstrating remarkable activity against specific cancer cell lines, underscoring the importance of thiazole derivatives in developing new anticancer agents (El-Subbagh et al., 1999).
Molecular Design and Drug Discovery
The chemical compound has also been a subject of interest in the design and synthesis of novel molecules with potential as drug candidates. Research in this area focuses on the rational design of molecules incorporating the thiazole moiety to target specific biological pathways or enzymes. This includes the development of thiazolo[5,4-d]pyrimidines with specific properties such as molluscicidal activities, highlighting the compound's utility in addressing diverse biological challenges (El-Bayouki et al., 1988).
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O2S/c1-3-24(4-2)10-9-21-15(25)14-11-27-16(23-14)22-12-5-7-13(8-6-12)26-17(18,19)20/h5-8,11H,3-4,9-10H2,1-2H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPPVWAGLHHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(m-tolyl)urea](/img/structure/B2774076.png)


![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774081.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2774082.png)


![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2774085.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2774089.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2774092.png)
